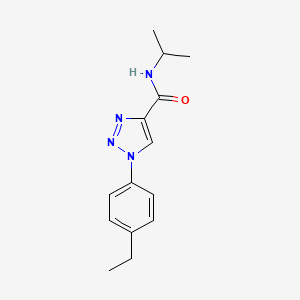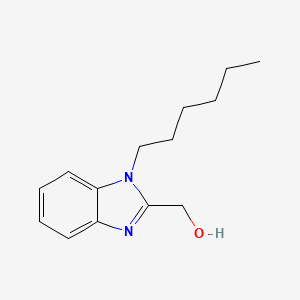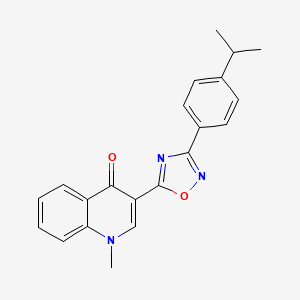
1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the class of compounds it belongs to and its functional groups .
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler precursors. It often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. It can include details about the functional groups present and the nature of the bonds between atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reagents and conditions required for the reactions and the mechanism by which they occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on triazole derivatives like "1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide" focuses on their synthesis and potential as building blocks in organic chemistry. Triazoles are synthesized through various methods, including organocatalytic cycloaddition and microwave-assisted synthesis, which are noted for their efficiency and versatility (Seus et al., 2012). These methods enable the production of high-functionalized 1,2,3-triazoles, indicating the compound's utility in creating complex molecular architectures for further scientific exploration.
Biological Activities
Triazole derivatives exhibit a range of biological activities, which have been the subject of extensive research. Studies have identified that certain 1,2,3-triazole compounds possess antimicrobial, antiurease, and antioxidant properties. For instance, novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens, showing moderate to good activities (Pokhodylo et al., 2021). This highlights the potential use of such compounds in developing new antimicrobial agents.
Material Science Applications
In the realm of material science, triazole derivatives have been explored for their corrosion inhibition properties. Studies have demonstrated the effectiveness of triazole compounds as ecological corrosion inhibitors for metals in acidic environments, showcasing high inhibition performance and suggesting their potential application in protecting industrial materials (Nahlé et al., 2021).
Fluorescent Markers
Another intriguing application of triazole derivatives is in the development of fluorescent biomarkers. Compounds synthesized from industrial waste, exhibiting photophysical properties suitable for biodiesel quality control, underscore the versatility of triazole derivatives in environmental science and industrial applications (Pelizaro et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-4-11-5-7-12(8-6-11)18-9-13(16-17-18)14(19)15-10(2)3/h5-10H,4H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYMIXNWRMCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)






![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)